N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiophene ring, a furan ring, and a trifluoromethoxy group attached to a benzenesulfonamide moiety. Its distinctive chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the sulfonamide group with the nucleophile.
Scientific Research Applications
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(methoxy)benzenesulfonamide
- N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(ethoxy)benzenesulfonamide
- N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4S2/c17-16(18,19)24-13-4-1-2-6-15(13)26(21,22)20-10-11-7-8-12(23-11)14-5-3-9-25-14/h1-9,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJUAMSHHHTMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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